3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The introduction of the methoxyphenyl and trifluoromethyl groups is usually accomplished through electrophilic aromatic substitution reactions. The final step involves the formation of the propanamide moiety, which can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound may serve as a probe or ligand in biochemical studies, particularly those involving pyrimidine-binding proteins or enzymes.
Medicine: Due to its structural features, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and methoxyphenyl groups could enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine: Shares the pyrimidine core with similar substituents.
N-(thiophen-2-ylmethyl)propanamide: Contains the same amide linkage and thiophene group.
Uniqueness
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both a trifluoromethyl group and a methoxyphenyl group on the pyrimidine ring, along with the thiophene and propanamide moieties, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C20H18F3N3O2S2 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C20H18F3N3O2S2/c1-28-14-6-4-13(5-7-14)16-11-17(20(21,22)23)26-19(25-16)30-10-8-18(27)24-12-15-3-2-9-29-15/h2-7,9,11H,8,10,12H2,1H3,(H,24,27) |
InChI Key |
DCZQMMRAGUZWMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NCC3=CC=CS3)C(F)(F)F |
Origin of Product |
United States |
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